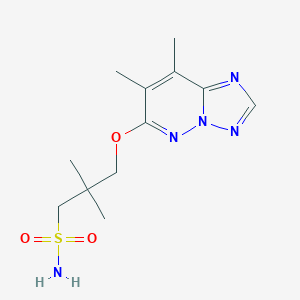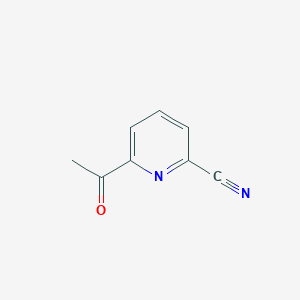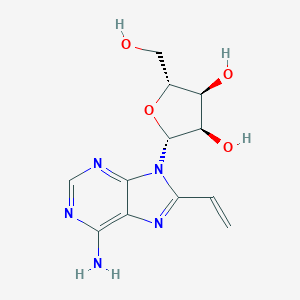![molecular formula C14H12N2O B134714 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 62089-33-2](/img/structure/B134714.png)
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine (DMPOP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. DMPOP is a potent and selective agonist of the G protein-coupled receptor 35 (GPR35), which is a relatively new member of the G protein-coupled receptor family. This receptor is involved in a variety of physiological processes such as inflammation, immune response, and gastrointestinal motility.
Mécanisme D'action
GPR35 is a G protein-coupled receptor that is activated by various ligands, including 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Upon activation, GPR35 activates intracellular signaling pathways, leading to downstream effects. The exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not yet fully understood but is thought to involve the activation of GPR35 and subsequent downstream effects.
Effets Biochimiques Et Physiologiques
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory bowel disease. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine also has analgesic effects and has been shown to reduce pain in animal models of chronic pain. Additionally, 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have a role in regulating gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments is its high selectivity for GPR35. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is the lack of knowledge regarding the exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Further research is needed to fully understand its effects and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the efficacy and safety of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in animal models and eventually in human clinical trials. Additionally, the role of GPR35 in various physiological processes is not yet fully understood, and further research is needed to elucidate its function and potential therapeutic applications. Finally, the development of selective GPR35 antagonists may also be of interest for the treatment of certain diseases.
Méthodes De Synthèse
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminopyridine with ethyl oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3,5-dimethylphenyl magnesium bromide to form the desired 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine product. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. Its high selectivity for GPR35 makes it a promising candidate for the treatment of various diseases. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma. It also has potential as an analgesic for the treatment of chronic pain.
Propriétés
Numéro CAS |
62089-33-2 |
|---|---|
Nom du produit |
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-6-10(2)8-11(7-9)14-16-13-12(17-14)4-3-5-15-13/h3-8H,1-2H3 |
Clé InChI |
MZUWXVDNQXXFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)




![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)




![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)